Cas no 4075-79-0 (N-Acetyl-4-aminobiphenyl)

N-Acetyl-4-aminobiphenyl structure
Produktname:N-Acetyl-4-aminobiphenyl
N-Acetyl-4-aminobiphenyl Chemische und physikalische Eigenschaften
Namen und Kennungen
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- N-([1,1'-Biphenyl]-4-yl)acetamide
- N-Acetyl-4-aminobiphenyl
- 4-acetylaminobiphenyl
- N-(4-phenylphenyl)acetamide
- 4-acetamido-biphenyl
- 4-Acetamidobiphenyl
- 4-acetylamino-1,1'-biphenyl
- 4-Biphenylacetamide
- 4-Biphenylacetylamide
- 4'-Phenylacetanilide
- Acetanilide, 4'-phenyl-
- Acetanilide, p-phenyl-
- N-(4-Biphenylyl)acetamide
- N-acetoxy-4-aminobiphenyl
- N-acetyl-4-animobiphenyl
- N-biphenyl-4-yl-acetamide
- p-Phenylacetanilide
- NSC227192
- (4-Biphenyl)acetamide
- UNII-U9BHQ2TJ87
- N-[1,1'-Biphenyl]-4-ylacetamide #
- BRN 2097736
- Acetamide, N-(1,1'-biphenyl)-4-yl-
- AKOS000121530
- U9BHQ2TJ87
- Q27290959
- NS00017496
- N-{[1,1'-biphenyl]-4-yl}acetamide
- DB-340009
- SCHEMBL171741
- NSC 227192
- Z30177125
- CCRIS 734
- NSC65931
- Acetamide,1'-biphenyl]-4-yl-
- CHEBI:177487
- N-(biphenyl-4-yl)acetamide
- 4'-Fenylacetanilid
- 4-acetaminobiphenyl
- N-(4-Biphenyl)acetamide
- HMS1446I06
- IDI1_016849
- N-4-Biphenylacetamide
- ACETAMIDE,N-[1,1'-BIPHENYL]-4-YL-
- N-(1,1'-Biphenyl)-4-ylacetamide
- N-biphenyl-4-ylacetamide
- AI3-01431
- Acetamide, N-[1,1'-biphenyl]-4-yl-
- ACETYLAMINOBIPHENYL, 4-
- N-Acetylxenylamin
- NSC-3134
- N-Acetylxenylamin [Czech]
- HSDB 5068
- STK396441
- Maybridge3_005462
- WLN: 1VMR DR
- NCIOpen2_002951
- N-(1,1'-Biphenyl-4-yl)acetamide
- 4-acetamido-1,1'biphenyl
- NSC 65931
- NSC-65931
- NSC-227192
- CHEMBL300429
- NSC3134
- 4-ACETYLAMINOBIPHENYL [HSDB]
- EN300-15554
- C20285
- 4-acetamido-1,1'-biphenyl
- 4075-79-0
- 4-(Acetylamino)biphenyl
- 4-12-00-03248 (Beilstein Handbook Reference)
- NSC 3134
- Biphenyl, 4-acetamido
- 4'-Fenylacetanilid [Czech]
- MFCD00276655
- 4-Phenylacetanilide
- DTXSID8039243
- HS-3095
-
- MDL: MFCD00276655
- Inchi: InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
- InChI-Schlüssel: SVLDILRDQOVJED-UHFFFAOYSA-N
- Lächelt: CC(NC1=CC=C(C2=CC=CC=C2)C=C1)=O
Berechnete Eigenschaften
- Genaue Masse: 211.09979
- Monoisotopenmasse: 211.099714038g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 225
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 29.1Ų
Experimentelle Eigenschaften
- Dichte: 1.0694 (rough estimate)
- Schmelzpunkt: 171°C
- Siedepunkt: 350.95°C (rough estimate)
- Brechungsindex: 1.5780 (estimate)
- PSA: 29.1
- LogP: 3.38500
N-Acetyl-4-aminobiphenyl Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15554-1.0g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 1g |
$0.0 | 2023-06-07 | |
TRC | A168170-1g |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 1g |
$ 529.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032150-1g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 1g |
¥645.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032150-5g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 5g |
¥2099.00 | 2024-05-14 | |
Chemenu | CM183918-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 10g |
$450 | 2022-06-11 | |
TRC | A168170-25mg |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 25mg |
$ 92.00 | 2023-09-09 | ||
Enamine | EN300-15554-500mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 500mg |
$63.0 | 2023-09-25 | |
Enamine | EN300-15554-2500mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 2500mg |
$169.0 | 2023-09-25 | |
Aaron | AR003T2E-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 98% | 10g |
$696.00 | 2023-12-13 | |
Enamine | EN300-15554-10000mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 10000mg |
$488.0 | 2023-09-25 |
N-Acetyl-4-aminobiphenyl Verwandte Literatur
-
1. Subject index, 1985
-
2. The solvolysis of N-acetoxy-2-acetylaminofluorene and N-acetoxy-4-acetylaminobiphenyl: delicate balance between nitrenium ion formation and hydrolysisGraham R. Underwood,Robert B. Kirsch J. Chem. Soc. Chem. Commun. 1985 136
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3. Substituent effects in the biphenyl series. Part IV. The kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenylsGiuseppe Guanti,Marino Novi,Giacomo Garbarino,Carlo Dell'Erba J. Chem. Soc. Perkin Trans. 2 1977 137
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4. Contents pages
-
Samuel M. Cohen Toxicol. Res. 2018 7 565
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